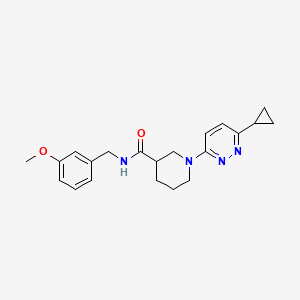
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
Wirkmechanismus
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide works by inhibiting GABA aminotransferase, an enzyme that catalyzes the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a reduction in neuronal excitability and potential therapeutic effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This can result in a reduction in neuronal excitability, which may have therapeutic implications for various neurological disorders. This compound has also been shown to have anxiolytic and anticonvulsant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of using this compound is its complex synthesis process, which may limit its availability for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide. One area of interest is its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system. Another potential direction is the investigation of this compound for its potential use in the treatment of addiction and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of a key intermediate, which is then further modified to obtain the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have efficacy in various animal models of epilepsy, addiction, and anxiety. This compound has also been investigated for its potential use in the treatment of Angelman syndrome, a genetic disorder that affects the nervous system.
Eigenschaften
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-18-6-2-4-15(12-18)13-22-21(26)17-5-3-11-25(14-17)20-10-9-19(23-24-20)16-7-8-16/h2,4,6,9-10,12,16-17H,3,5,7-8,11,13-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQAWHHXUCERY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)
![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)

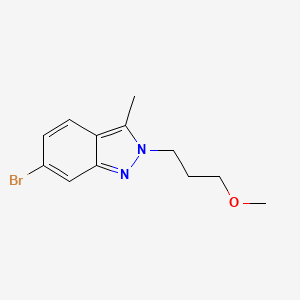
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)
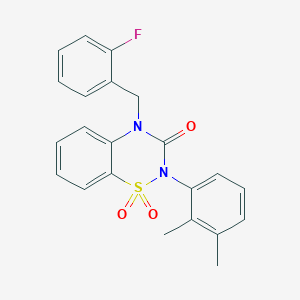
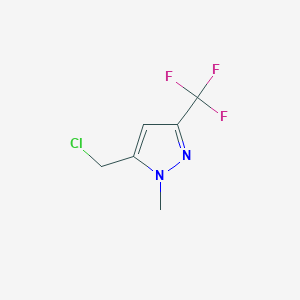
![N-({2-[(furan-2-yl)methoxy]-4-methylphenyl}methyl)prop-2-enamide](/img/structure/B2938914.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2938917.png)


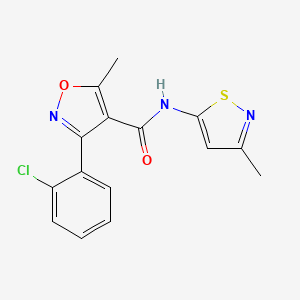
![methyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2938924.png)